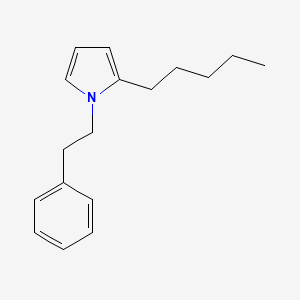

2-Pentyl-1-(2-phenylethyl)-1H-pyrrole

Description

2-Pentyl-1-(2-phenylethyl)-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a pyrrole core substituted with a pentyl group at the 2-position and a 2-phenylethyl moiety attached to the nitrogen atom. Pyrrole derivatives are widely studied for their aromaticity and diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

147235-83-4 |

|---|---|

Molecular Formula |

C17H23N |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

2-pentyl-1-(2-phenylethyl)pyrrole |

InChI |

InChI=1S/C17H23N/c1-2-3-5-11-17-12-8-14-18(17)15-13-16-9-6-4-7-10-16/h4,6-10,12,14H,2-3,5,11,13,15H2,1H3 |

InChI Key |

RBZBEPOGPSYTBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CN1CCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1-(2-phenylethyl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of a suitable pyrrole precursor with pentyl and phenylethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, allowing it to react with the halides to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1-(2-phenylethyl)-1H-pyrrole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents such as halogens or alkyl groups can be introduced using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products

The major products formed from these reactions include pyrrole oxides, hydrogenated pyrroles, and substituted pyrroles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Pentyl-1-(2-phenylethyl)-1H-pyrrole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Pentyl-1-(2-phenylethyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Phenylethyl Group Impact : The 2-phenylethyl moiety is shared with chromones in agarwood and esters in beverages, suggesting roles in fragrance and flavor due to its aromaticity .

- Nitrogen vs.

- Substituent Effects : The pentyl chain in the target compound may increase lipophilicity compared to shorter-chain analogs like 2-phenylethyl acetate, affecting volatility and membrane permeability .

Volatility and Flavor Chemistry

While 2-phenylethyl acetate is a volatile ester contributing fruity notes in wines and beers , the target pyrrole derivative’s volatility is likely lower due to its larger molecular weight and nitrogen heterocycle.

Analytical Characterization

Mass Spectrometry (MS) Fragmentation

2-(2-Phenylethyl)chromones undergo cleavage between the chromone and phenyl groups during MS analysis, producing characteristic ions at m/z 91 (benzyl) and 160 (chromone fragment) . For this compound, similar cleavage of the N-phenylethyl chain could yield:

- m/z 91 (C₇H₇⁺, benzyl ion)

- m/z 108 (C₈H₁₀N⁺, pyrrole-pentyl fragment).

Gas Chromatography (GC) Behavior

Compared to 2-phenylethyl acetate (retention time ~15–20 min in beer volatiles analysis ), the target compound may elute later due to higher molecular weight and polarity from the pyrrole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.